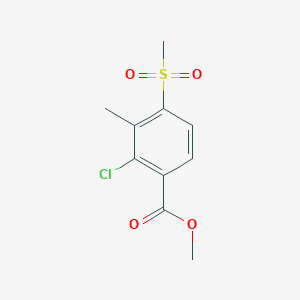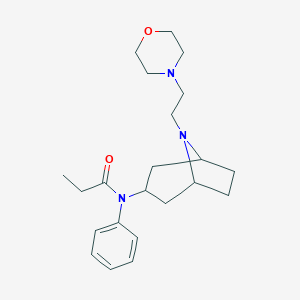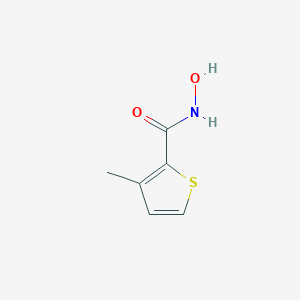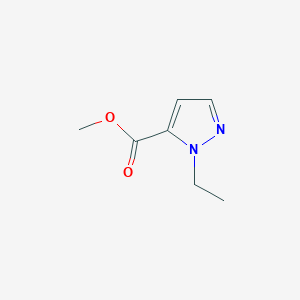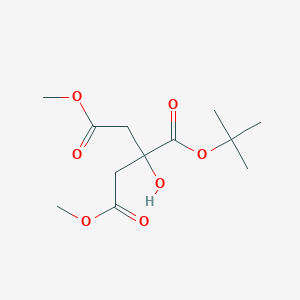
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate
Overview
Description
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate is an organic compound with the molecular formula C₁₂H₂₀O₇ It is a derivative of citric acid, where the hydrogen atoms of the hydroxyl groups are replaced by tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate typically involves the esterification of citric acid derivatives. One common method is the reaction of citric acid with tert-butyl alcohol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of citric acid, tert-butyl alcohol, and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of 2-tert-butyl 1,3-dimethyl 2-oxopropane-1,2,3-tricarboxylate.
Reduction: Formation of 2-tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-triol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.
Industry: Used as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl 1,3-dimethyl citrate: Similar structure but lacks the hydroxyl group.
2-Tert-butyl 1,3-dimethyl 2-oxopropane-1,2,3-tricarboxylate: Oxidized form of the compound.
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-triol: Reduced form of the compound.
Uniqueness
2-Tert-butyl 1,3-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of tert-butyl, methyl, and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-O-tert-butyl 1-O,3-O-dimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O7/c1-11(2,3)19-10(15)12(16,6-8(13)17-4)7-9(14)18-5/h16H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGVJPWIKGYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B53034.png)
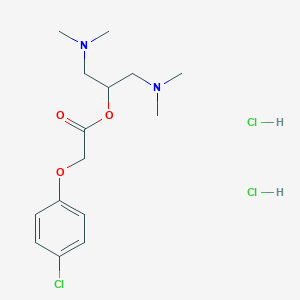
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
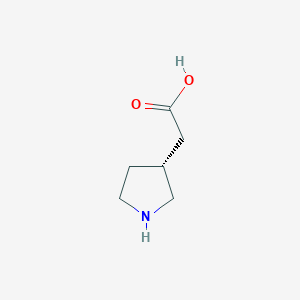
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)
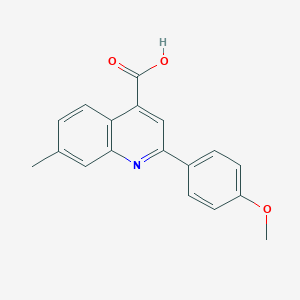
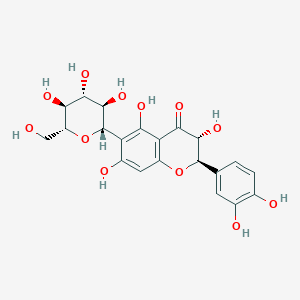
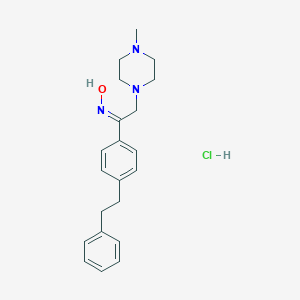
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
